molecular formula C8H8Br2O B103333 1-Bromo-2-(2-bromoethoxy)benzene CAS No. 18800-28-7

1-Bromo-2-(2-bromoethoxy)benzene

Cat. No. B103333
CAS RN: 18800-28-7
M. Wt: 279.96 g/mol
InChI Key: LOVVQTBEUIBASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Another approach involves cobalt-catalyzed Diels-Alder cycloadditions or iridium-mediated C-H activation, as demonstrated in the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes . Additionally, the total synthesis of a complex natural product starting from a brominated phenylmethanol showcases the versatility of brominated intermediates in multi-step synthetic routes .

Molecular Structure Analysis

The molecular structures of brominated benzene derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structures of certain ethynylferrocene compounds were determined, providing insights into their molecular conformations . Similarly, the study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives revealed the presence of various intermolecular interactions, such as C–Br...π(arene) and Br...Br interactions, which influence the solid-state packing of these molecules .

Chemical Reactions Analysis

Brominated benzene derivatives can participate in a variety of chemical reactions. For example, they can undergo Suzuki reactions, as seen with the bromo derivative synthesized from 1,2-bis(trimethylsilyl)benzenes . They can also serve as precursors for organometallic synthesis, as demonstrated by the versatile applications of 1-bromo-3,5-bis(trifluoromethyl)benzene . Furthermore, the reactivity of brominated benzene derivatives can be exploited in the synthesis of oxybis compounds and benzyloxy-substituted benzenes under solvent-free conditions catalyzed by KHSO4 .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be quite diverse. For instance, the presence of bulky substituents in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene leads to the observation of rotational isomers and temperature-dependent NMR peak coalescence . Density functional theory (DFT) calculations can complement experimental characterization methods, such as NMR and IR spectroscopy, to provide a deeper understanding of the properties of these compounds, as seen in the study of 1-bromo-4-(3,7-dimethyloctyl)benzene .

Scientific Research Applications

Materials Science and Polymer Chemistry

Brominated compounds are widely used in the field of materials science, particularly as flame retardants in polymers. They are incorporated into various materials to enhance fire resistance properties. For example, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) occur as trace contaminants in brominated flame retardants and are produced during combustion of these chemicals. Studies suggest the biological effects of PBDDs and PBDFs are similar to those of their chlorinated analogs, indicating their potential toxicological impact but also their utility in enhancing material properties (Mennear & Lee, 1994).

Synthesis of Pharmaceuticals and Organic Chemistry

Brominated aromatic compounds serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals. Their reactivity makes them suitable for various organic transformations, enabling the construction of complex molecular architectures. For instance, the synthesis and transformations of benzothiazole derivatives, which are biologically active and industrially demanded compounds, highlight the utility of brominated moieties in medicinal chemistry for developing new drugs and materials (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

properties

IUPAC Name

1-bromo-2-(2-bromoethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVVQTBEUIBASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370578
Record name 1-bromo-2-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2-bromoethoxy)benzene

CAS RN

18800-28-7
Record name 1-Bromo-2-(2-bromoethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18800-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-2-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-bromophenol (3.50 g, 20.23 mmol), 1,2-dibromoethane (19.00 g, 101 mmol), and potassium carbonate (7.06 g, 2.92 mmol) in acetonitrile (50 mL) was heated to 80° C. After heating overnight, the reaction mixture was cooled to room temperature, diluted with ethyl acetate and washed with water and saturated aqueous sodium chloride solution. The organic layer was dried over magnesium sulfate, filtered and the filtrate was concentrated in vacuo to afford the title compound as a clear oil. Yield: 6.36 g, 100%. 1H NMR (400 MHz, CDCl3) δ 3.69 (dd, J=6.6, 6.4 Hz, 2H), 4.35 (dd, J=6.7, 6.4 Hz, 2H), 6.87-6.94 (m, 2H), 7.25-7.30 (m, 1H), 7.56 (dd, J=7.9, 1.6 Hz, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.